Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
Description
Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoate ester derivative featuring a tetrahydro-2H-pyran-4-yl methoxy group at the 4-position and an ethynyl group at the 3-position of the aromatic ring. The tetrahydro-2H-pyran (THP) moiety enhances solubility and metabolic stability due to its partially saturated six-membered oxygen-containing ring, while the ethynyl group provides a reactive handle for further functionalization (e.g., via click chemistry). This compound is likely synthesized through multi-step reactions involving esterification, nucleophilic substitution, and alkyne introduction, as inferred from analogous syntheses in and .
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 3-ethynyl-4-(oxan-4-ylmethoxy)benzoate |
InChI |
InChI=1S/C16H18O4/c1-3-13-10-14(16(17)18-2)4-5-15(13)20-11-12-6-8-19-9-7-12/h1,4-5,10,12H,6-9,11H2,2H3 |
InChI Key |
JXFARGINSVQQTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CCOCC2)C#C |
Origin of Product |
United States |
Preparation Methods
LiAlH₄ Reduction:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Not well-documented, but it likely interacts with specific molecular targets or pathways due to its functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can be contextualized by comparing it to related benzoate esters and THP-containing derivatives. Below is a detailed analysis:
Table 1: Key Comparisons of this compound with Analogues
Structural and Functional Insights
- The ethynyl group in the target compound offers distinct reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation. In contrast, the boronate ester in is tailored for Suzuki-Miyaura cross-couplings, critical in constructing biaryl systems .
Amino vs. Ethynyl Substituents (): The THP-aminomethyl derivative () has a nucleophilic amine for amide bond formation or reductive alkylation. The ethynyl group, however, provides orthogonal reactivity, enabling modular synthesis of triazoles or acetylene-based linkers .
THP-Methoxy vs. Methoxyphenoxy (): The THP-methoxy group in the target compound improves aqueous solubility compared to the lipophilic 4-methoxyphenoxy substituent in . This difference impacts bioavailability and metabolic stability in drug design .
Sulfur-Containing Analogues () :
- Compounds with benzimidazole-thio groups () may exhibit stronger hydrogen-bonding or metal-chelating properties, whereas the ethynyl group’s linear geometry minimizes steric hindrance in binding interactions .
Biological Activity
Methyl 3-ethynyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a compound with potential therapeutic applications, particularly in cancer treatment and other biological processes. This article reviews its biological activity based on available literature, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 274.32 g/mol
- CAS Number : 2365228-71-1
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways, including apoptosis induction and cell cycle regulation. Research indicates that compounds with similar structures may inhibit specific enzymes or pathways critical for cancer cell proliferation.
Key Mechanisms:
- Apoptosis Induction : The compound may promote the expression of apoptosis-related genes, leading to increased cell death in malignant cells.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest, particularly at the M phase, which is crucial for preventing tumor growth.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, impacting oxidative stress responses and cellular survival.
Biological Activity Data
A summary of biological activities observed in studies involving this compound is presented in the table below:
Case Study 1: Anti-Cancer Efficacy
A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models. The mechanism was linked to the suppression of key survival pathways and enhancement of pro-apoptotic signals.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, this compound demonstrated notable inhibitory effects on EZH2, a histone methyltransferase implicated in cancer progression. The compound's ability to inhibit this enzyme suggests potential applications in epigenetic therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
